molecular formula C8H7FN2O B12838085 4-Amino-3-fluoro-5-methoxybenzonitrile

4-Amino-3-fluoro-5-methoxybenzonitrile

Cat. No.: B12838085
M. Wt: 166.15 g/mol
InChI Key: MQHSKRJZBOCYNH-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-5-methoxybenzonitrile is an organic compound with the molecular formula C8H7FN2O It is a derivative of benzonitrile, characterized by the presence of amino, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-5-methoxybenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluoro-5-methoxybenzonitrile, followed by reduction to introduce the amino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoro-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-nitro-3-fluoro-5-methoxybenzonitrile, while reduction can produce 4-amino-3-fluoro-5-methoxybenzylamine.

Scientific Research Applications

4-Amino-3-fluoro-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-5-methoxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluoro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-fluoro-5-methoxybenzonitrile
  • 3-Fluoro-4-methoxybenzonitrile
  • 5-Fluoro-2-methoxybenzonitrile

Comparison

Compared to its analogs, 4-Amino-3-fluoro-5-methoxybenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. For instance, the presence of the amino group at the 4-position can enhance its ability to participate in hydrogen bonding, while the fluoro and methoxy groups can affect its electronic properties and stability.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

4-amino-3-fluoro-5-methoxybenzonitrile

InChI

InChI=1S/C8H7FN2O/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3H,11H2,1H3

InChI Key

MQHSKRJZBOCYNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)F)N

Origin of Product

United States

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